molecular formula C9H11ClOS B14327640 (1-Chloropropane-1-sulfinyl)benzene CAS No. 104354-47-4

(1-Chloropropane-1-sulfinyl)benzene

Cat. No.: B14327640
CAS No.: 104354-47-4
M. Wt: 202.70 g/mol
InChI Key: KHCRGTCLJUFGFJ-UHFFFAOYSA-N
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Description

(1-Chloropropane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a 1-chloropropane-1-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropane-1-sulfinyl)benzene typically involves the reaction of benzene with 1-chloropropane-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(1-Chloropropane-1-sulfinyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloropropane-1-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloropropane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (1-Bromopropane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of chlorine.

    (1-Chloropropane-1-sulfinyl)toluene: Similar structure but with a methyl group on the benzene ring.

Uniqueness

(1-Chloropropane-1-sulfinyl)benzene is unique due to its specific combination of a chloropropane and sulfinyl group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

104354-47-4

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

1-chloropropylsulfinylbenzene

InChI

InChI=1S/C9H11ClOS/c1-2-9(10)12(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

KHCRGTCLJUFGFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(S(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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